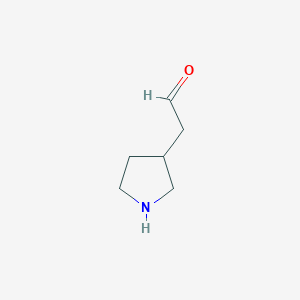
1-(tert-Butoxycarbonyl)-3-isopropylpiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-3-isopropylpiperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and an isopropyl group. The Boc group is commonly used as a protecting group for amines in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions .
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-3-isopropylpiperidine-4-carboxylic acid typically involves the protection of the amine group on the piperidine ring with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-3-isopropylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, DMAP, acetonitrile, trifluoroacetic acid, and aluminum chloride. Major products formed from these reactions include the deprotected amine and various substituted derivatives .
Scientific Research Applications
1-(tert-Butoxycarbonyl)-3-isopropylpiperidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-isopropylpiperidine-4-carboxylic acid primarily involves the protection of amine groups. The Boc group is added to the amine via nucleophilic addition-elimination, forming a tetrahedral intermediate. The Boc group can be removed under acidic conditions, resulting in the formation of a carbocation intermediate that undergoes elimination to yield the deprotected amine .
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-3-isopropylpiperidine-4-carboxylic acid can be compared with other Boc-protected compounds, such as:
1-(tert-Butoxycarbonyl)-2-pyrroleboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
1-(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid: Used in the synthesis of cyclopropane derivatives.
The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds.
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-9(2)11-8-15(7-6-10(11)12(16)17)13(18)19-14(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,17) |
InChI Key |
MCKCASXAGVULRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN(CCC1C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15305549.png)

![Tert-butyl (2-chlorothieno[2,3-d]pyrimidin-4-yl)carbamate](/img/structure/B15305572.png)










